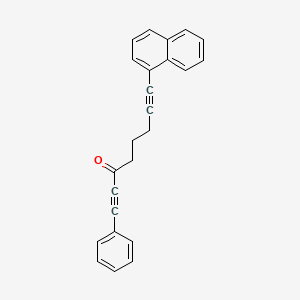![molecular formula C22H26N2O B12627150 1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one CAS No. 919079-82-6](/img/structure/B12627150.png)
1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are further connected to a penta-1,4-dien-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with acetone in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde and ketone react to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine to catalyze the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and organic electronic devices.
Mechanism of Action
The mechanism of action of 1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one involves its interaction with molecular targets and pathways within biological systems. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their function and activity. Additionally, the conjugated dienone structure allows for electron delocalization, which can affect the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide: An organic dye with similar dimethylamino groups but a different central structure.
Methanone, bis[4-(dimethylamino)phenyl]:
Uniqueness
1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one is unique due to its specific conjugated dienone structure, which imparts distinct electronic properties and reactivity. This uniqueness makes it valuable in applications requiring specific electronic and optical characteristics.
Properties
CAS No. |
919079-82-6 |
|---|---|
Molecular Formula |
C22H26N2O |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1,5-bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C22H26N2O/c1-17(16-19-8-13-21(14-9-19)24(4)5)22(25)15-10-18-6-11-20(12-7-18)23(2)3/h6-16H,1-5H3 |
InChI Key |
HFFATKVIGWEGTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C(=O)C=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene](/img/structure/B12627067.png)
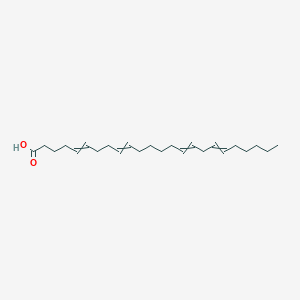
![3-(4-butoxy-3-ethoxyphenyl)-5-(3-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627076.png)
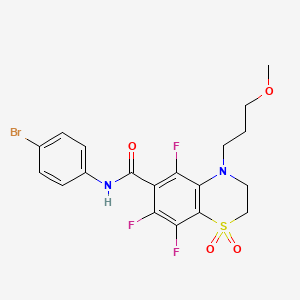
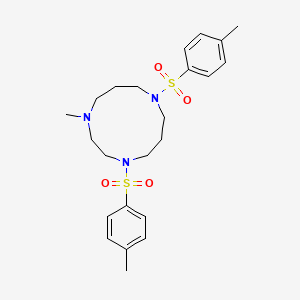
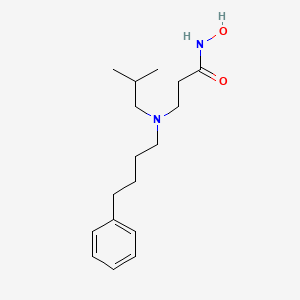

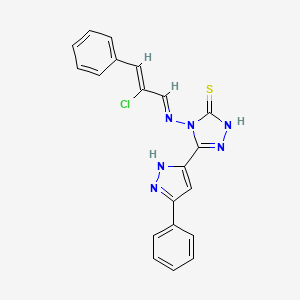
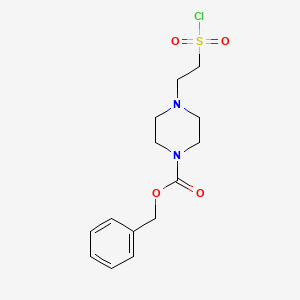
![(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627134.png)
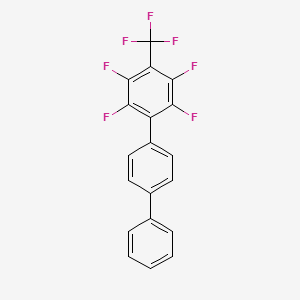
![N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B12627142.png)
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea](/img/structure/B12627153.png)
